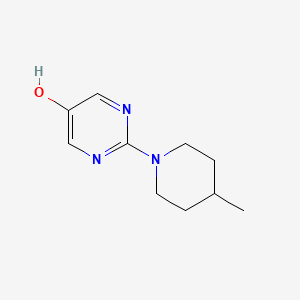
1-(1-Ethylpiperidin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 1-(1-Etilpiperidin-4-il)-1H-1,2,3-triazol-4-carboxílico es un compuesto heterocíclico que presenta un anillo de piperidina y un anillo de triazol
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis del ácido 1-(1-Etilpiperidin-4-il)-1H-1,2,3-triazol-4-carboxílico típicamente implica la reacción de cicloadición entre una azida y un alquino, conocida como la cicloadición de Huisgen o "química click". La reacción a menudo es catalizada por iones cobre(I) para formar el anillo de triazol. El anillo de piperidina se puede introducir a través de varias rutas sintéticas, incluida la hidrogenación de derivados de piridina .
Métodos de Producción Industrial
Los métodos de producción industrial para este compuesto pueden implicar reacciones de cicloadición a gran escala utilizando reactores de flujo continuo para garantizar una mezcla y transferencia de calor eficientes. El uso de catalizadores heterogéneos también se puede emplear para facilitar la reacción y mejorar el rendimiento .
Análisis De Reacciones Químicas
Tipos de Reacciones
El ácido 1-(1-Etilpiperidin-4-il)-1H-1,2,3-triazol-4-carboxílico puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes comunes como el permanganato de potasio o el trióxido de cromo.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica, particularmente en el anillo de triazol.
Reactivos y Condiciones Comunes
Oxidación: Permanganato de potasio en condiciones ácidas o básicas.
Reducción: Hidruro de litio y aluminio en éter anhidro.
Sustitución: Nucleófilos como aminas o tioles en presencia de una base.
Principales Productos Formados
Oxidación: Ácidos carboxílicos o cetonas.
Reducción: Alcoholes o aminas.
Sustitución: Varios derivados de triazol sustituidos.
Aplicaciones Científicas De Investigación
El ácido 1-(1-Etilpiperidin-4-il)-1H-1,2,3-triazol-4-carboxílico tiene varias aplicaciones de investigación científica:
Química: Se utiliza como un bloque de construcción en la síntesis de moléculas más complejas.
Biología: Investigado por su potencial como un compuesto bioactivo con propiedades antimicrobianas o anticancerígenas.
Medicina: Explorado por su posible uso en el desarrollo de fármacos, particularmente como un andamiaje para diseñar nuevos productos farmacéuticos.
Industria: Utilizado en el desarrollo de nuevos materiales con propiedades específicas, como polímeros o recubrimientos
Mecanismo De Acción
El mecanismo de acción del ácido 1-(1-Etilpiperidin-4-il)-1H-1,2,3-triazol-4-carboxílico implica su interacción con objetivos moleculares específicos. El anillo de triazol puede interactuar con enzimas o receptores, potencialmente inhibiendo su actividad. El anillo de piperidina puede mejorar la afinidad de unión del compuesto y la selectividad para sus objetivos. Las vías exactas involucradas dependen de la aplicación y el objetivo específicos .
Comparación Con Compuestos Similares
Compuestos Similares
- Ácido 1-Etilpiperidina-4-carboxílico
- Ácido 1-Metilpiperidin-4-ilideno acético
- Hidrato de ácido 4-Metil-1,4-diazepán-1-il acético
Singularidad
El ácido 1-(1-Etilpiperidin-4-il)-1H-1,2,3-triazol-4-carboxílico es único debido a la presencia de ambos, el anillo de piperidina y el anillo de triazol, que confieren propiedades químicas y biológicas distintas.
Propiedades
Fórmula molecular |
C10H16N4O2 |
|---|---|
Peso molecular |
224.26 g/mol |
Nombre IUPAC |
1-(1-ethylpiperidin-4-yl)triazole-4-carboxylic acid |
InChI |
InChI=1S/C10H16N4O2/c1-2-13-5-3-8(4-6-13)14-7-9(10(15)16)11-12-14/h7-8H,2-6H2,1H3,(H,15,16) |
Clave InChI |
ODMYIMJEIWTDEJ-UHFFFAOYSA-N |
SMILES canónico |
CCN1CCC(CC1)N2C=C(N=N2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-((7-(3,4-dimethoxyphenyl)imidazo[1,2-c]pyrimidin-5-yl)amino)nicotinate](/img/structure/B11783232.png)








![6-Phenyl-3-(pyrrolidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11783297.png)
![6-(3-Bromophenyl)-3-(piperidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11783305.png)

![Ethyl octahydrocyclopenta[b]pyrrole-2-carboxylate hydrochloride](/img/structure/B11783308.png)
![3-Bromo-6-phenylisothiazolo[5,4-b]pyridine](/img/structure/B11783310.png)
